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Compound of Interest

5-Bromo-2-(2-
Compound Name:
chlorophenoxy)pyrimidine

Cat. No.: B1437479

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(2-
chlorophenoxy)pyrimidine

Introduction

5-Bromo-2-(2-chlorophenoxy)pyrimidine is a halogenated pyrimidine derivative that serves
as a sophisticated building block in medicinal chemistry and materials science. The strategic
placement of its functional groups—a pyrimidine core, a bromine atom at the 5-position, and a
2-chlorophenoxy group at the 2-position—offers a versatile scaffold for developing complex
molecular architectures. The pyrimidine moiety is a widespread heterocycle in biologically
active compounds, including components of nucleic acids, making its derivatives highly
valuable in drug discovery.[1]

This guide provides a comprehensive overview of the core physicochemical properties of 5-
Bromo-2-(2-chlorophenoxy)pyrimidine. It is intended for researchers, scientists, and drug
development professionals who require a deep understanding of this compound's
characteristics for synthesis planning, analytical method development, and structure-activity
relationship (SAR) studies. We will delve into its chemical identity, empirical properties,
spectroscopic profile, and the experimental methodologies required for its characterization.

Chemical Identity and Molecular Structure
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Correctly identifying a compound is the foundational step for any scientific investigation. The
following identifiers and structural representations define 5-Bromo-2-(2-
chlorophenoxy)pyrimidine.

Chemical Name: 5-Bromo-2-(2-chlorophenoxy)pyrimidine

CAS Number: 73254-96-3[2]

Molecular Formula: C10HeBrCIN20[2]

Molecular Weight: 285.52 g/mol [2]

For computational and database referencing, the following machine-readable identifiers are
crucial:

e INnChl:InChl=1S/C10H6BrCIN20/c11-8-4-13-10(14-5-8)15-9-6-2-1-3-7(9)12/h1-6H
e SMILES:ClclccceclOclncc(Br)enl
Caption: 2D Chemical Structure of 5-Bromo-2-(2-chlorophenoxy)pyrimidine.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various
environments, influencing everything from reaction kinetics to bioavailability. The data below
has been consolidated from available chemical supplier databases.
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Property Value Source(s)

White to off-white crystalline

Appearance sowder [3]
Molecular Weight 285.52 g/mol [2]
Boiling Point 398.4°C at 760 mmHg [4]
Density 1.635 g/cm3 [4]
XLogP3 3.68 (5]
Flash Point 194.9°C [5]
Refractive Index 1.621 [5]

Note: Some data points are derived from suppliers for the isomeric 5-Bromo-2-(4-
chlorophenoxy)pyrimidine but are expected to be very similar for the 2-chloro isomer.[5]

Synthesis and Reactivity Overview

Understanding the synthesis of 5-Bromo-2-(2-chlorophenoxy)pyrimidine provides insight
into its reactivity and potential impurities. The molecule is typically synthesized via a
nucleophilic aromatic substitution (SNAr) reaction. The key precursor, 5-Bromo-2-
chloropyrimidine, is a versatile intermediate used in the synthesis of various pharmaceutical
agents.[6][7] The chlorine atom at the C2 position of the pyrimidine ring is highly activated
towards nucleophilic attack due to the electron-withdrawing nature of the adjacent ring
nitrogens.[1] This allows for a relatively straightforward substitution by the phenoxide ion
generated from 2-chlorophenol.

Reactants

5-Bromo-2-chloropyrimidine | | g, Ar Reaction Reaction Conditions Product

Base (e.g., K2COs, NaH)
Solvent (e.g., DMF, Acetonitrile)

5-Bromo-2-(2-chlorophenoxy)pyrimidine

Yy

!

I

2-Chlorophenol

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/pdf/Chemical_and_physical_properties_of_5_Bromo_2_chloropyrimidine.pdf
https://www.scbt.com/p/5-bromo-2-2-chlorophenoxypyrimidine-73254-96-3
https://www.chemsrc.com/Product/7357017.html
https://www.chemsrc.com/Product/7357017.html
https://www.echemi.com/produce/pr2208045853-5-bromo-2-4-chlorophenoxypyrimidine.html
https://www.echemi.com/produce/pr2208045853-5-bromo-2-4-chlorophenoxypyrimidine.html
https://www.echemi.com/produce/pr2208045853-5-bromo-2-4-chlorophenoxypyrimidine.html
https://www.echemi.com/produce/pr2208045853-5-bromo-2-4-chlorophenoxypyrimidine.html
https://www.benchchem.com/product/b1437479?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4748175.htm
https://www.medchemexpress.com/5-bromo-2-chloropyrimidine.html
https://scispace.com/pdf/exploration-of-the-chemistry-and-biological-properties-of-2iahw93x0l.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page
Caption: General synthetic workflow for 5-Bromo-2-(2-chlorophenoxy)pyrimidine.

The reactivity of the final product is dominated by the C-Br bond at the 5-position. This site is
amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki,
Stille, and Sonogashira couplings, allowing for the introduction of aryl, alkyl, or alkynyl groups.
[8][9] This dual-reactivity profile—SNAr at C2 followed by cross-coupling at C5—makes the 5-
Bromo-2-chloropyrimidine scaffold a powerful tool in combinatorial chemistry and drug
discovery.[8]

Spectroscopic Profile and Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic
techniques. While a publicly available, fully-analyzed spectrum for this specific molecule is not
available, its expected spectroscopic data can be reliably predicted based on its structure and
data from analogous compounds.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule.

e 1H NMR: The proton spectrum is expected to be distinct. The two protons on the pyrimidine
ring (at C4 and C6) will appear as singlets or doublets (if coupled) in the downfield region
(typically & 8.5-9.0 ppm) due to the deshielding effect of the ring nitrogens. The four protons
on the chlorophenyl ring will appear in the aromatic region (d 7.0-7.8 ppm) with characteristic
splitting patterns (multiplets) based on their substitution.

e 13C NMR: The carbon spectrum will show ten distinct signals. The pyrimidine carbons (C2,
C4, C5, C6) will be in the & 110-170 ppm range, with C2, C4, and C6 being the most
downfield due to their proximity to nitrogen atoms.[10] The carbon attached to the bromine
(C5) will also be significantly shifted. The six carbons of the chlorophenyl ring will appear in
the typical aromatic region (& 120-150 ppm).

Mass Spectrometry (MS)
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Mass spectrometry confirms the molecular weight and can reveal structural information through
fragmentation patterns. For this molecule, the mass spectrum is expected to show a
characteristic isotopic cluster for the molecular ion due to the natural abundance of bromine
(7°Br/~50.7%, 81Br/~49.3%) and chlorine (3*Cl/~75.8%, 37Cl/~24.2%) isotopes. This results in a
distinctive M, M+2, and M+4 pattern that is a hallmark of compounds containing one bromine
and one chlorine atom.

Experimental Protocols for Physicochemical
Characterization

The following protocols describe standard methodologies for determining the key properties of
5-Bromo-2-(2-chlorophenoxy)pyrimidine in a laboratory setting.

Protocol 1: Determination of Melting Point

Causality: The melting point is a fundamental physical property indicative of purity. A sharp,
narrow melting range typically signifies a high-purity crystalline solid.

Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline 5-Bromo-2-(2-
chlorophenoxy)pyrimidine into a capillary tube, sealed at one end.

o Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus.

o Measurement: Heat the sample at a ramp rate of approximately 10-15°C per minute for a
rapid initial determination.

o Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to
about 15°C below the approximate melting point, then reducing the ramp rate to 1-2°C per
minute.

o Data Recording: Record the temperature at which the first liquid drop appears and the
temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol 2: NMR Spectroscopic Analysis

Causality: This protocol is designed to acquire high-resolution NMR data for unambiguous
structural confirmation. The choice of solvent is critical to ensure the sample dissolves
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completely without interfering with the signals of interest.
Sample Preparation: Accurately weigh 5-10 mg of the purified compound.[10]

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated
solvent (e.g., Chloroform-d (CDCIs) or Dimethyl sulfoxide-de (DMSO-ds)) inside a 5 mm NMR
tube.[10] Ensure the sample is fully dissolved.

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium
signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

H NMR Acquisition: Acquire the proton spectrum using standard parameters. Typical
parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-5 seconds. Co-add 16-64 scans to achieve a good signal-to-noise ratio.
[10]

13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum. Due to the low natural
abundance of 13C, more scans are required (e.g., 1024-4096). Use a relaxation delay of 2-10
seconds to ensure quantitative accuracy for all carbon environments.[10]

Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier
transform. Phase the spectrum, calibrate the chemical shift axis using the residual solvent
peak (e.g., CDCls at 7.26 ppm for *H and 77.16 ppm for 13C), and integrate the signals.

Protocol 3: Mass Spectrometry Analysis (LC-MS)

Causality: This protocol uses Liquid Chromatography coupled with Mass Spectrometry to
confirm both the purity and molecular weight of the compound. LC separates the analyte from
any potential impurities before it enters the mass spectrometer.

o Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable
solvent like acetonitrile or methanol. Further dilute this stock solution with the mobile phase
to a final concentration of approximately 1-10 pug/mL.

e LC Method:

o Column: Use a standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 um).
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Mobile Phase A: Water with 0.1% formic acid.

[e]

Mobile Phase B: Acetonitrile with 0.1% formic acid.

o

[¢]

Gradient: Run a gradient from 5% B to 95% B over 5-10 minutes to ensure elution.

Flow Rate: 0.3-0.5 mL/min.

[e]

o Injection Volume: 1-5 pL.

e MS Method:

o lonization Source: Electrospray lonization (ESI) in positive ion mode is typically effective
for pyrimidine derivatives.

o Scan Range: Set the mass analyzer to scan a range that includes the expected molecular
weight (e.g., m/z 100-500).

o Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to
the analyte. Verify that the molecular ion peak cluster matches the theoretical m/z and
isotopic distribution for C10HeBrCIN20.
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Caption: Logical workflow for the physicochemical characterization of the title compound.

Conclusion

5-Bromo-2-(2-chlorophenoxy)pyrimidine is a chemical intermediate with well-defined
physicochemical properties that make it a valuable tool for chemical synthesis. Its key features
—a crystalline solid nature, a high boiling point, and a distinct spectroscopic signature—provide
a solid foundation for its use in research and development. The differential reactivity of its C-Cl
bond (for SNAr) and its C-Br bond (for cross-coupling) offers a strategic advantage in the
construction of complex, biologically relevant molecules. The protocols and data presented in
this guide serve as a comprehensive resource for scientists, enabling confident handling,
characterization, and strategic implementation of this compound in their synthetic endeavors.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1437479?utm_src=pdf-body-img
https://www.benchchem.com/product/b1437479?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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